molecular formula C3H6BrClO B1265474 1-Bromo-3-chloropropan-2-ol CAS No. 4540-44-7

1-Bromo-3-chloropropan-2-ol

Cat. No. B1265474
CAS RN: 4540-44-7
M. Wt: 173.43 g/mol
InChI Key: TVDCSPSRGSLXOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromo-3-chloropropan-2-ol involves halogenated alkynes as substrates in a gold-catalyzed process, producing halogenated dienes with high diastereoselectivity. This synthesis pathway highlights the compound's utility in organic synthesis, particularly in creating complex molecular structures through regioselective rearrangement and cross-coupling reactions (Wang, Lu, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure and conformational compositions of 1-bromo-3-chloropropane, a closely related compound, have been explored using gas-phase electron diffraction. It exists as a mixture of four conformers, revealing insights into the steric and electronic effects influencing its structure and reactivity. This study provides a foundation for understanding the structural aspects of 1-bromo-3-chloropropan-2-ol (Postmyr, 1994).

Chemical Reactions and Properties

1-Bromo-3-chloropropan-2-ol undergoes various chemical reactions, including with organolithium reagents and alkylboronates, leading to the formation of allylic alcohols. These reactions are indicative of its reactivity towards nucleophilic substitution and addition, making it a versatile intermediate in organic synthesis (Smith, Elliott, & Jones, 2013).

Physical Properties Analysis

The study on the quantum-chemical kinetic decomposition of 1-bromo-3-chloropropane provides insights into its thermal stability and reactivity under different conditions. These properties are crucial for its handling and storage in a laboratory setting, as well as for its use in various chemical reactions (Bracco, Tucceri, Badenes, & Cobos, 2022).

Chemical Properties Analysis

The reactivity of 1-bromo-3-chloropropan-2-ol towards different nucleophiles, as evidenced by its use in the synthesis of organolithium reagents and subsequent reactions with alkylboronates, highlights its chemical versatility. The ability to undergo nucleophilic substitution and addition reactions makes it a valuable building block in organic synthesis (Smith, Elliott, & Jones, 2013).

Scientific Research Applications

Photodissociation Studies

  • C-Br Bond Fission Mechanism : The study of photodissociation of 1-bromo-3-chloropropane at 234 and 265 nm reveals insights into the dynamics of molecules with multichromophores. The research focuses on the direct dissociation of C-Br bonds, contributing to our understanding of molecular fragmentation under specific conditions (Wei et al., 2008).

Quantum-Chemical Studies

  • Thermal Decomposition Analysis : Quantum-chemical calculations have been used to study the thermal decomposition of 1-bromo-3-chloropropane. This research provides critical insights into the reaction mechanisms and molecular properties of this compound (Bracco et al., 2022).

Molecular Structure Analysis

  • Conformational Analysis : Gas-phase electron diffraction and molecular orbital investigations have provided valuable data on the molecular structures and rotational conformers of 1-bromo-3-chloropropane and related compounds, offering detailed insights into their conformational compositions and geometries (Postmyr, 1994).

Phase-Transfer Catalysis

  • Alkylation of Phenols : The use of 1-bromo-3-chloropropane in the alkylation of phenols under phase-transfer catalysis has been explored. This research contributes to the understanding of selectivity and efficiency in organic synthesis reactions (Reinholz et al., 1990).

Organolithium Reagent Research

  • Functional Organolithium Reagents : The generation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropane and its reactions with alkylboronates have been studied. This research is significant for the synthesis of allylic alcohols and advances in organoborane chemistry (Smith et al., 2013).

Chemical Synthesis

  • Carbonyl Propargylation and Allenylation : Studies on 3-bromoprop-1-yne and 3-chloroprop-1-yne have led to the development of methods for carbonyl propargylation and allenylation. These findings have implications for the synthesis of various organic compounds (Masuyama et al., 1998).

Antimicrobial Property Research

  • Antimicrobial Properties : Research on the synthesis of chloro-, bromo-, and thiocyanato-derivatives of 1-bromo-3-chloropropane has highlighted their potential antimicrobial properties, offering new avenues in pharmaceutical chemistry (Gorbovoi et al., 2008).

Macromolecular Studies

  • Polycondensation Reactions : The polycondensation reaction of 1-bromo-3-chloropropane with benzene, catalyzed by various agents, has been studied. This research contributes to our understanding of macromolecular compound synthesis (Kolesnikov & Korshak, 1953).

Residue Analysis in Pharmaceuticals

  • Residue Determination in Pharmaceuticals : A method for determining residues of 1-bromo-3-chloropropane in piperaquine phosphate using gas chromatography has been established. This is crucial for ensuring the purity and safety of pharmaceutical products (Cheng, 2013).

Safety And Hazards

1-Bromo-3-chloropropan-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, acute inhalation toxicity - vapors, is a germ cell mutagen, and has specific target organ toxicity (single exposure) . It is harmful if swallowed and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects .

properties

IUPAC Name

1-bromo-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCSPSRGSLXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310623
Record name 1-Bromo-3-chloro-2-propanol
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Molecular Weight

173.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloropropan-2-ol

CAS RN

4540-44-7
Record name 1-Bromo-3-chloro-2-propanol
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Record name 1-Bromo-3-chloropropan-2-ol
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Record name 2-Propanol, 1-bromo-3-chloro-
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Record name 1-Bromo-3-chloro-2-propanol
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Record name 1-bromo-3-chloropropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AB Jones, G Fakhouri, P Gadiel - Experientia, 1979 - Springer
… , Essex UK), epi-bromohydrin (Eastman Kodak, Rochester, New York) and a-chlorohydrin (Aldrich Chemicals, Milwaukee, Wisconsin) were purchased; 1-bromo-3-chloropropan-2-ol …
Number of citations: 65 link.springer.com
PBD De la Mare, PG Naylor… - Journal of the Chemical …, 1962 - pubs.rsc.org
Some of the materials and methods have been described earlier.** s, S Infrared spectra were recorded on a Grubb-Parsons DB. 2 double-beam grating spectrophotometer. Liquids …
Number of citations: 9 pubs.rsc.org
M Soroka, W Goldeman - Monatshefte für Chemie/Chemical Monthly, 2006 - Springer
… Except of peaks from the corresponding bromohydrin, 1-bromo-3-chloropropan-2-ol (at 2.49, 3.58, 3,70, and 4.04), there were no other peaks, especially in the aromatic region on the …
Number of citations: 4 link.springer.com
GS Koe, VL Vilker - Biotechnology progress, 2005 - Wiley Online Library
… -3-chloroacetone (BCA) was prepared after the method in ref 15 by a two-step synthesis: (1) epichlorohydrin (1,2-epoxy-3-chloropropane) + MgBr 2 → 1-bromo-3-chloropropan-2-ol (BC-…
Number of citations: 5 aiche.onlinelibrary.wiley.com
AR Jones, G Fakhouri - Xenobiotica, 1979 - Taylor & Francis
1. The metabolism of several dihalopropanols has been studied in the rat. Irrespective of their structure, each compound produced the same two mercapturic acids, excreted as urinary …
Number of citations: 55 www.tandfonline.com
GS Koe - 2009 - search.proquest.com
… relative absorbance shift allyl chloride 1 -bromo-3 -chloroacetone 1 -bromo-3 -chloropropan-2-ol 2-bromo-3 -chloroprop-1 -ene cytochrome P-450 hemoprotein 1,2-dibromo-3-…
Number of citations: 0 search.proquest.com
CD Roy, HC Brown - Australian journal of chemistry, 2007 - CSIRO Publishing
… products are well characterized in the literature: 1-bromododecan-2-ol 25, [ 7r ] 1-bromo-3-phenylpropan-2-ol 26, [ 3l ] 2-bromo-2-phenyl-ethanol 27, [ 7c ] 1-bromo-3-chloropropan-2-ol …
Number of citations: 6 www.publish.csiro.au
VM Farzaliev, NP Mustafaev, KK Efendieva… - Russian Journal of …, 2020 - Springer
… First, 1-bromo-3-chloropropan-2-ol 4 was reacted with potassium O-butyl xanthate by our previously developed procedure [8] to obtain 3-chloro-2-hydroxypropyl O-butyl xanthate 5 (…
Number of citations: 2 link.springer.com
A Yañez-Cabrera, J Rosas-Galicia… - Journal of …, 2023 - Elsevier
… Decreasing the temperature from 80 to 60 and 40 C (entries 8 and 9), the conversion to (chloromethyl)ethylene carbonate decreased considerably and the 1‑bromo-3-chloropropan-2-ol …
Number of citations: 2 www.sciencedirect.com
P Puthiaraj, S Ravi, K Yu, WS Ahn - Applied Catalysis B: Environmental, 2019 - Elsevier
… In addition, we did not observe any extra peaks of hydroxy-derivative side products (1-bromo-3-chloropropan-2-ol and 2-bromo-3-chloropropan-1-ol) in the reaction mixture at 1.5 h (Fig. …
Number of citations: 111 www.sciencedirect.com

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